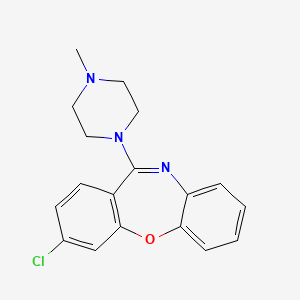
Glafenic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glafenic Acid-d4 is a biochemical used for proteomics research . It is also known as 2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4, N-(7-Chloro-4-quinolyl)anthranilic Acid-d4, and (+)-Glafenic Acid-d4 . The CAS number for the unlabeled version is 10440-42-3 .
Molecular Structure Analysis
The molecular formula of Glafenic Acid-d4 is C16H7D4ClN2O2 . This indicates that it contains 16 carbon atoms, 7 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms. Its molecular weight is 302.75 .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Glafenic Acid-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The synthesis pathway involves the introduction of deuterium isotopes into the Glafenic Acid molecule to produce Glafenic Acid-d4.", "Starting Materials": ["4-chloro-3-nitrobenzoic acid", "sodium borohydride", "deuterium oxide", "potassium carbonate", "dimethylformamide", "methanol", "sodium hydroxide", "acetic anhydride", "pyridine", "acetic acid"], "Reaction": ["Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in methanol to yield 4-chloro-3-aminobenzoic acid", "Step 2: Treatment of 4-chloro-3-aminobenzoic acid with deuterium oxide in the presence of potassium carbonate and dimethylformamide to introduce deuterium isotopes into the molecule and produce 4-chloro-3-aminobenzoic acid-d4", "Step 3: Conversion of 4-chloro-3-aminobenzoic acid-d4 to 4-chloro-3-(2,4-dimethylphenyl)aminobenzoic acid-d4 by reacting with 2,4-dimethylphenylamine in the presence of sodium hydroxide", "Step 4: Esterification of 4-chloro-3-(2,4-dimethylphenyl)aminobenzoic acid-d4 with acetic anhydride and pyridine to yield the corresponding acetyl derivative", "Step 5: Hydrolysis of the acetyl derivative with sodium hydroxide in water to produce Glafenic Acid-d4"] } | |
Numéro CAS |
1794964-36-5 |
Nom du produit |
Glafenic Acid-d4 |
Formule moléculaire |
C16H11ClN2O2 |
Poids moléculaire |
302.75 |
Nom IUPAC |
2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)/i1D,2D,3D,4D |
Clé InChI |
HTKGKUISLUERQX-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Synonymes |
2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4; (+)-Glafenic Acid-d4; R 1264-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



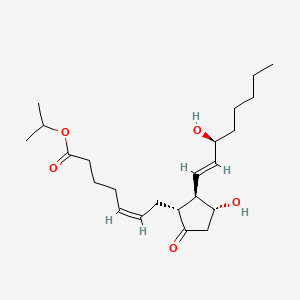
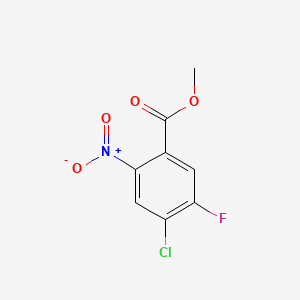
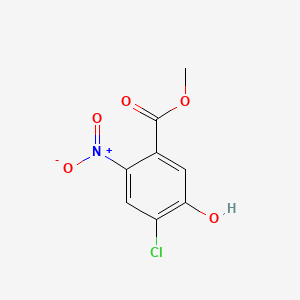
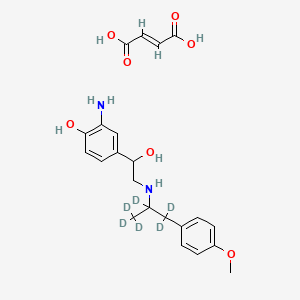
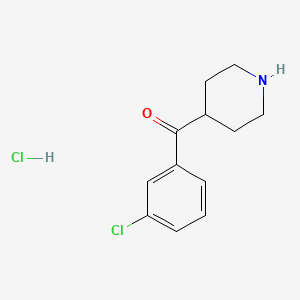


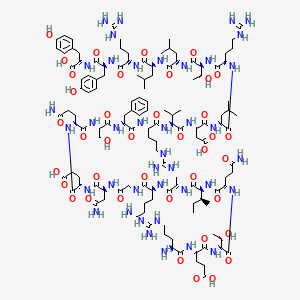
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)
